molecular formula C6H10N2O B1273531 3-(1H-pyrazol-4-yl)propan-1-ol CAS No. 60951-21-5

3-(1H-pyrazol-4-yl)propan-1-ol

Cat. No. B1273531
CAS RN: 60951-21-5
M. Wt: 126.16 g/mol
InChI Key: LGBRAJDGWUXFBO-UHFFFAOYSA-N
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Description

The compound "3-(1H-pyrazol-4-yl)propan-1-ol" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical and agrochemical industries .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a library of pyrazole compounds was synthesized using a multicomponent domino reaction catalyzed by L-proline in aqueous media, which is an environmentally friendly approach . Another method involves the reaction of chalcone derivatives with hydrazine hydrate in propanoic acid solution . Additionally, a one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one on solid Al2O3 at room temperature was used to synthesize a related compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. For example, the crystal structure of a pyrazole derivative was determined to have a twisted conformation between the pyrazole and thiophene rings, with the pyrazole ring adopting an E-form and an envelope conformation . Another study reported the equilibrium geometry and vibrational wavenumbers of a pyrazole derivative computed using density functional theory (DFT) .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their functional groups. The presence of substituents on the pyrazole ring can influence the reactivity and the type of chemical reactions the compound can undergo. For instance, the introduction of a tetrazolyl group can lead to the formation of multi-heterocyclic structures with potential antibacterial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability, optical properties, and electrical properties, can be characterized using techniques like thermogravimetric analysis, UV-visible spectroscopy, and dielectric studies. For example, a pyrazole derivative was found to be stable up to 160°C before decomposing, and its dielectric constant was observed to decrease with increasing frequency . The antimicrobial potential of some pyrazole derivatives has also been evaluated, showing significant to moderate activity .

Case Studies

Several case studies have demonstrated the potential applications of pyrazole derivatives. For instance, some compounds have shown platelet antiaggregating activity superior to that of acetylsalicylic acid, as well as other activities such as hypotensive, antiarrhythmic, and antiinflammatory effects in animal models . Molecular docking studies have also suggested that certain pyrazole derivatives might exhibit inhibitory activity against specific proteins, indicating their potential as drug candidates .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : Pyrazole derivatives like 3-(1H-pyrazol-4-yl)propan-1-ol have been extensively studied for their synthesis and structural properties. For instance, 1‐phenyl‐3‐(propan‐2‐yl)‐1H‐pyrazol‐5‐ol and its derivatives are synthesized and characterized through techniques such as XRD, FT–IR, TG–DTA–DSC, and dielectric studies, unveiling their thermal stability and dielectric properties (Vyas et al., 2012).

  • Crystal and Molecular Structure Studies : The study of crystal and molecular structures of these compounds, using methods like single-crystal X-ray diffraction, offers deep insights into their geometrical configurations and bonding patterns. This is crucial in understanding their reactivity and potential applications (Zhang et al., 2007; Zhang et al., 2008).

Catalytic and Biological Applications

  • Catalytic Activities : Certain pyrazole derivatives demonstrate significant catalytic activities. For instance, dicopper(II) complexes derived from pyrazole-based ligands have been studied for their structural characteristics and catalytic activities, highlighting their potential in industrial and synthetic chemistry applications (Zhang et al., 2007).

  • Antimicrobial Properties : The antimicrobial evaluation of various pyrazole derivatives indicates their significant to moderate activity against different microbial strains. This opens avenues for their use in developing new antimicrobial agents and studying their mode of action (Sid et al., 2013; Hamed et al., 2020).

Material Science and Corrosion Inhibition

  • Material Applications : The properties of pyrazole derivatives extend to material science as well. Studies reveal their potential as corrosion inhibitors, indicating their role in protecting materials like steel from corrosion, thus being valuable in industrial applications (Masoumi et al., 2020).

properties

IUPAC Name

3-(1H-pyrazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-3-1-2-6-4-7-8-5-6/h4-5,9H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBRAJDGWUXFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393820
Record name 3-(1H-pyrazol-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-4-yl)propan-1-ol

CAS RN

60951-21-5
Record name 3-(1H-pyrazol-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrazol-4-yl)propan-1-ol
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